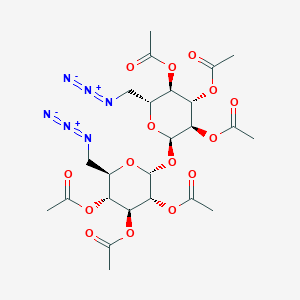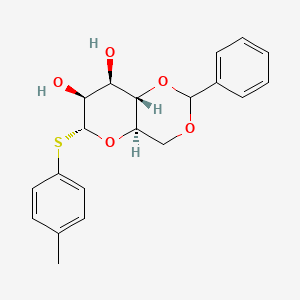
4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. It is characterized by its molecular formula C20H22O5S and a molecular weight of 374.45 g/mol . This compound is often used in carbohydrate chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside typically involves the benzylidenation of mannopyranoside derivatives. One common method employs fluoroboric acid as a catalyst to facilitate the formation of the benzylidene acetal . The reaction conditions often include:
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Purification: Crystallization or precipitation
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar protocols with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the benzylidene group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the thioglycoside linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dichloromethane (DCM), methanol (MeOH), dimethyl sulfoxide (DMSO)
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Alcohols: From reduction reactions
Substituted Thioglycosides: From nucleophilic substitution reactions
Scientific Research Applications
4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Investigated for its role in glycosylation processes and as a potential inhibitor of glycosidases.
Medicine: Explored for its potential in drug development, particularly in targeting carbohydrate-processing enzymes.
Industry: Utilized in the production of specialty chemicals and as a reagent in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside involves its interaction with carbohydrate-processing enzymes. The compound can act as a competitive inhibitor by mimicking the natural substrates of these enzymes, thereby blocking their active sites and preventing the hydrolysis of glycosidic bonds . This inhibition can affect various biological pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside
- 4-Methylphenyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
- 4-Methylphenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside
Uniqueness
4-Methylphenyl 4-O,6-O-benzylidene-1-thio-alpha-D-mannopyranoside is unique due to its specific benzylidene acetal protection at the 4 and 6 positions, which provides stability and selectivity in glycosylation reactions. This structural feature distinguishes it from other thioglycosides and enhances its utility in synthetic carbohydrate chemistry.
Properties
IUPAC Name |
(4aR,6R,7S,8R,8aS)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17+,18-,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVGCBDTUPQRQ-PXNRFRIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile;hydrochloride](/img/structure/B8198303.png)
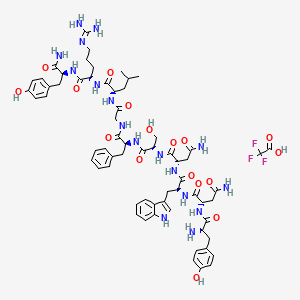
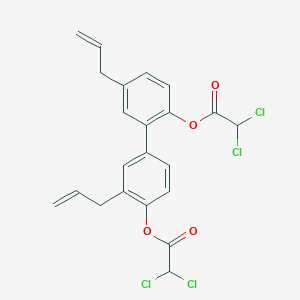
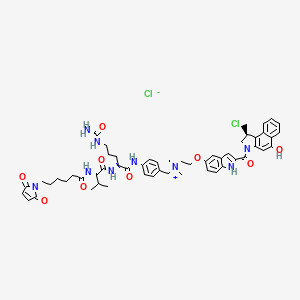
![2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-3H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-3H-purin-6-one;azane](/img/structure/B8198321.png)
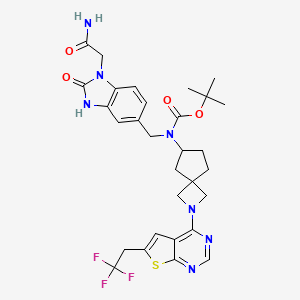
![N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B8198341.png)
![1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid](/img/structure/B8198347.png)
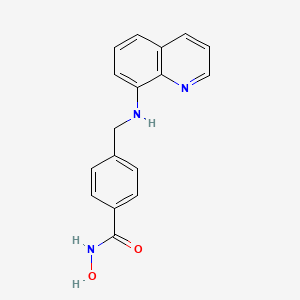
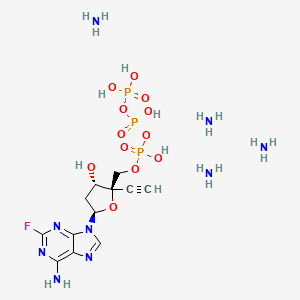


![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate](/img/structure/B8198386.png)
